molecular formula C12H10ClNO4 B8455530 ethyl (4-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

ethyl (4-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No. B8455530
M. Wt: 267.66 g/mol
InChI Key: LZEWZHVQVIVCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a useful research compound. Its molecular formula is C12H10ClNO4 and its molecular weight is 267.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl (4-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (4-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl (4-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

ethyl 2-(4-chloro-2,3-dioxoindol-1-yl)acetate

InChI

InChI=1S/C12H10ClNO4/c1-2-18-9(15)6-14-8-5-3-4-7(13)10(8)11(16)12(14)17/h3-5H,2,6H2,1H3

InChI Key

LZEWZHVQVIVCDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC=C2)Cl)C(=O)C1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedure as described in PREPARATION 2A, and making non-critical variations to replace isatin with 4-chloro-1H-indole-2,3-dione, and (2-bromoethyl)cyclopropane with ethyl bromoacetate, the title compound was obtained (95%) as a colorless solid: 1H NMR (300 MHz, CDCl3) δ 7.48 (t, 1H), 7.08 (d, 1H), 6.67 (d, 1H), 4.47 (s, 2H), 4.23 (q, 2H), 1.27 (t, 3H); MS (ES+) m/z 268.6 (M+1).
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Synthesis routes and methods II

Procedure details

Following the procedure as described in PREPARATION 2A, and making non-critical variations to replace isatin with 4-chloro-1H-indole-2,3-dione, and (2-bromoethyl)cyclopropane with ethyl bromoacetate, the title compound was obtained (95%) as a colorless solid: 1H NMR (300 MHz, CDCl3)δ 7.48 (t, 1H), 7.08 (d, 1H), 6.67 (d, 1H), 4.47 (s, 2H), 4.23 (q, 2H), 1.27 (t, 3H); MS (ES+) m/z 268.6 (M+1).
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